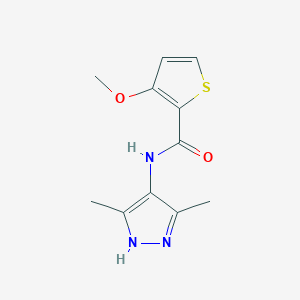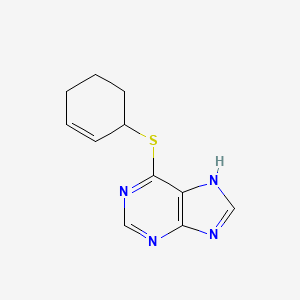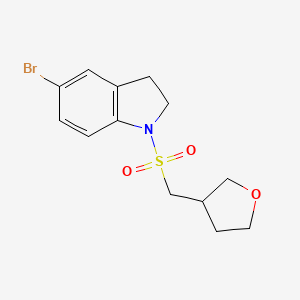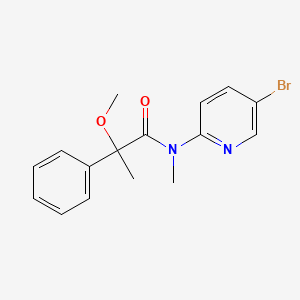![molecular formula C19H18BrN3O B7553779 7-Bromo-2-[(3-phenylpyrrolidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7553779.png)
7-Bromo-2-[(3-phenylpyrrolidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-2-[(3-phenylpyrrolidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as BPP and has been the subject of numerous studies aimed at understanding its synthesis, mechanism of action, and potential use in treating various diseases.
作用機序
BPP is believed to exert its therapeutic effects by inhibiting the activity of certain enzymes and receptors in the body. Specifically, BPP has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is involved in the regulation of cell division. By inhibiting CDK4, BPP may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects
BPP has been shown to have a number of biochemical and physiological effects on the body. For example, BPP has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BPP has been shown to inhibit the migration and invasion of cancer cells, which may help to prevent the spread of cancer.
実験室実験の利点と制限
One of the advantages of using BPP in lab experiments is its high potency. BPP has been shown to be effective at very low concentrations, which makes it a valuable tool for studying the effects of CDK4 inhibition on cancer cells. However, one of the limitations of using BPP in lab experiments is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on BPP. One area of interest is the development of more effective methods for synthesizing BPP, which could help to improve its availability for use in research and therapeutic applications. Additionally, further studies are needed to better understand the mechanism of action of BPP and its potential use in treating a range of diseases. Finally, there is a need for more research on the safety and toxicity of BPP, particularly with regard to its potential use as a therapeutic agent.
合成法
The synthesis of BPP is a complex process that involves several steps. The first step involves the preparation of 2-amino-3-bromopyridine, which is then reacted with 3-phenylpyrrolidine to form 2-[(3-phenylpyrrolidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one. The final step involves the bromination of the pyrimidine ring to form 7-Bromo-2-[(3-phenylpyrrolidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one.
科学的研究の応用
BPP has been the subject of numerous scientific studies aimed at understanding its potential therapeutic applications. Some of the areas where BPP has shown promise include cancer treatment, neurological disorders, and cardiovascular disease.
特性
IUPAC Name |
7-bromo-2-[(3-phenylpyrrolidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O/c20-16-6-7-18-21-17(10-19(24)23(18)12-16)13-22-9-8-15(11-22)14-4-2-1-3-5-14/h1-7,10,12,15H,8-9,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWJNUXMJXKFCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)CC3=CC(=O)N4C=C(C=CC4=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-[(3-phenylpyrrolidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-chloro-4-N-[2-(2-phenylphenoxy)ethyl]pyrimidine-2,4-diamine](/img/structure/B7553708.png)
![[2-(Dimethylamino)pyridin-4-yl]-(1,4-thiazepan-4-yl)methanone](/img/structure/B7553719.png)
![1-[1-(2-Bromoprop-2-enyl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B7553730.png)
![1-[2-(4-Chlorophenyl)azepan-1-yl]ethanone](/img/structure/B7553742.png)
![(3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-(1,4-thiazepan-4-yl)methanone](/img/structure/B7553749.png)
![6-(dimethylamino)-N-[2-[(2-fluorophenyl)methyl]pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7553755.png)




![1-[2-(2-Fluorophenyl)-2-hydroxyethyl]-3-[(4-fluorophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B7553785.png)
![4-[3-(1,3-benzothiazol-2-ylamino)pyrazol-1-yl]-N,N-dimethylbutanamide](/img/structure/B7553786.png)
![2,2-Dimethyl-1-[4-[(1-methylpiperidin-2-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B7553807.png)